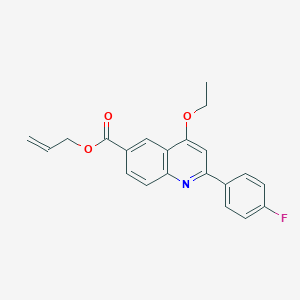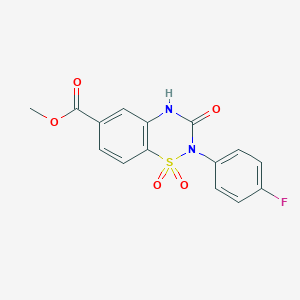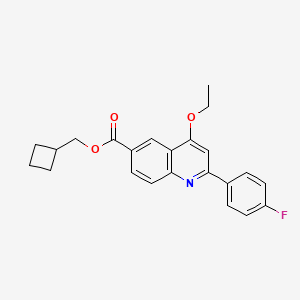![molecular formula C18H15N5O3 B6456305 4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2549030-39-7](/img/structure/B6456305.png)
4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxaline is a nitrogen-containing heterocyclic compound . It has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
Synthesis Analysis
Quinoxalines can be synthesized via many different methods of synthetic strategies . Some of these methods include the cyclocondensation of o-phenylenediamine with glyoxal, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .Molecular Structure Analysis
Quinoxaline is a heterocyclic compound, meaning it contains atoms of at least two different elements in its rings. In the case of quinoxaline, these elements are carbon and nitrogen .Chemical Reactions Analysis
Quinoxalines can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .科学研究应用
4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide has been studied extensively for its potential applications in drug design, materials science, and biochemistry. It has been found to have significant inhibitory activity against a variety of enzymes, including cyclooxygenase-2 (COX-2) and cyclin-dependent kinases (CDKs). In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the development of novel therapeutic agents.
作用机制
Target of Action
Quinoxaline, a core structure in the compound, is known to have several pharmaceutical applications . Quinoxaline-containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics .
Mode of Action
The quinoxaline moiety is known to interact with various biological targets, contributing to its wide range of pharmacological effects .
Biochemical Pathways
Quinoxaline derivatives are known to interact with various biochemical pathways due to their diverse therapeutic uses .
Result of Action
Quinoxaline derivatives are known to have a broad range of biological activities, including antifungal, antibacterial, antiviral, and antimicrobial effects .
实验室实验的优点和局限性
4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide has several advantages for use in lab experiments. It is a readily available and inexpensive compound, and it is relatively easy to synthesize. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of enzyme inhibition and modulation. However, this compound also has some limitations for use in lab experiments. For example, its mechanism of action is not yet fully understood, and its effects on human health have not yet been fully investigated.
未来方向
The potential applications of 4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide are far-reaching, and there are many exciting possibilities for future research. For example, further studies are needed to better understand the mechanism of action of this compound and to explore its effects on human health. In addition, further studies are needed to investigate the potential of this compound as a therapeutic agent for various diseases and disorders. Finally, further research is needed to explore the potential of this compound as a material for the development of novel materials and devices.
合成方法
4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is synthesized through the reaction of 4-amino-1-(quinoxaline-6-carbonyl)azetidin-3-yloxy)pyridine-2-carboxamide with anhydrous hydrogen chloride in dichloromethane. The reaction takes place at room temperature and is catalyzed by a Lewis acid, such as copper chloride. The reaction yields a white solid which is then purified by recrystallization in methanol.
安全和危害
生化分析
Biochemical Properties
4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme topoisomerase II, where this compound acts as an inhibitor, preventing the enzyme from unwinding DNA during replication . This inhibition can lead to the accumulation of DNA breaks, ultimately inducing cell death in rapidly dividing cells, such as cancer cells. Additionally, this compound has been shown to bind to certain protein kinases, modulating their activity and affecting various signaling pathways involved in cell growth and differentiation .
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cells, it induces apoptosis by disrupting the normal function of topoisomerase II, leading to DNA damage and activation of the intrinsic apoptotic pathway . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . By inhibiting these pathways, this compound can reduce cell viability and induce cell cycle arrest. Furthermore, it has been observed to alter gene expression profiles, particularly those genes involved in cell cycle regulation, apoptosis, and DNA repair .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. Its primary mode of action is the inhibition of topoisomerase II, which prevents the relaxation of supercoiled DNA necessary for replication and transcription . This inhibition leads to the formation of double-strand breaks, triggering the DNA damage response and subsequent cell death. Additionally, this compound binds to the ATP-binding sites of certain protein kinases, inhibiting their activity and disrupting downstream signaling pathways . This compound also influences gene expression by modulating the activity of transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell cycle control, apoptosis, and DNA repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, the compound exhibits potent inhibitory effects on topoisomerase II and protein kinases, leading to rapid induction of DNA damage and apoptosis . Over extended periods, the stability and degradation of the compound become critical factors. Studies have shown that this compound is relatively stable under physiological conditions, but its degradation products can accumulate and potentially interfere with its activity . Long-term exposure to this compound has also been associated with adaptive cellular responses, such as the upregulation of DNA repair mechanisms and changes in gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits topoisomerase II and protein kinases, leading to reduced tumor growth and improved survival rates in cancer models . At higher doses, the compound can induce significant toxicity, manifesting as weight loss, organ damage, and hematological abnormalities . Threshold effects have been observed, where doses above a certain level result in disproportionately higher toxic effects, highlighting the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . This modulation can lead to changes in metabolite levels and energy production, affecting cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells and contribute to its distribution in different tissues . Additionally, binding proteins such as serum albumin can influence the compound’s bioavailability and localization . The distribution of this compound is also affected by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to cross cellular membranes and accumulate in specific compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize primarily in the nucleus, where it interacts with DNA and topoisomerase II . Additionally, it can be found in the cytoplasm, where it interacts with protein kinases and other signaling molecules . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . These localization patterns are critical for the compound’s ability to modulate cellular processes and exert its biochemical effects.
属性
IUPAC Name |
4-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c19-17(24)16-8-12(3-4-20-16)26-13-9-23(10-13)18(25)11-1-2-14-15(7-11)22-6-5-21-14/h1-8,13H,9-10H2,(H2,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCRUMGLHBMUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)OC4=CC(=NC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-3-(piperidine-1-carbonyl)-1,4-dihydroquinolin-4-one](/img/structure/B6456223.png)
![2-({3-[(2,4-dichlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}methyl)benzonitrile](/img/structure/B6456230.png)
![2-{[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine](/img/structure/B6456231.png)
![4-{1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carbonyl}-1lambda6-thiomorpholine-1,1-dione](/img/structure/B6456232.png)


![4-({1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6456262.png)


![2-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6456275.png)
![3-[(2,4-dichlorophenyl)methyl]-1-[(3-fluoro-4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6456280.png)
![1-benzyl-4-{5-sulfanylidene-4-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one](/img/structure/B6456288.png)
![2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol](/img/structure/B6456301.png)
![2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6456313.png)
